

4-Cyclopropylphenol: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Cyclopropylphenol**

Cat. No.: **B082610**

[Get Quote](#)

Introduction: The Emergence of Cyclopropyl Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of small, conformationally constrained ring systems has become a cornerstone of rational drug design. Among these, the cyclopropyl moiety has garnered significant attention for its unique electronic and steric properties, which can profoundly influence the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.^{[1][2][3]} This technical guide provides an in-depth exploration of **4-Cyclopropylphenol**, a key building block that embodies the potential of this versatile scaffold. We will delve into its fundamental chemical identity, synthesis, physicochemical characteristics, and its burgeoning role in the development of next-generation therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the advantageous properties of cyclopropyl-containing compounds in their research endeavors.

Core Identification: IUPAC Name and CAS Number

At the foundation of any chemical discourse is the unambiguous identification of the compound in question. For **4-Cyclopropylphenol**, the standardized nomenclature and registry number are as follows:

- IUPAC Name: **4-cyclopropylphenol**^{[4][5][6]}

- CAS Number: 10292-61-2[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

These identifiers are crucial for accurate database searching, regulatory submissions, and procurement.

Physicochemical Properties: A Quantitative Overview

The physical and chemical properties of **4-Cyclopropylphenol** are critical determinants of its behavior in both chemical reactions and biological systems. The following table summarizes its key physicochemical data.

Property	Value	Source
Molecular Formula	C ₉ H ₁₀ O	[5] [7]
Molecular Weight	134.18 g/mol	[4] [5] [7]
Melting Point	57-58 °C	[4]
Boiling Point	248.2 ± 19.0 °C at 760 Torr	[4]
Density	1.158 ± 0.06 g/cm ³	[4]
Flash Point	119.8 ± 11.0 °C	[4]
Refractive Index	1.5618 (at 20°C)	[4]

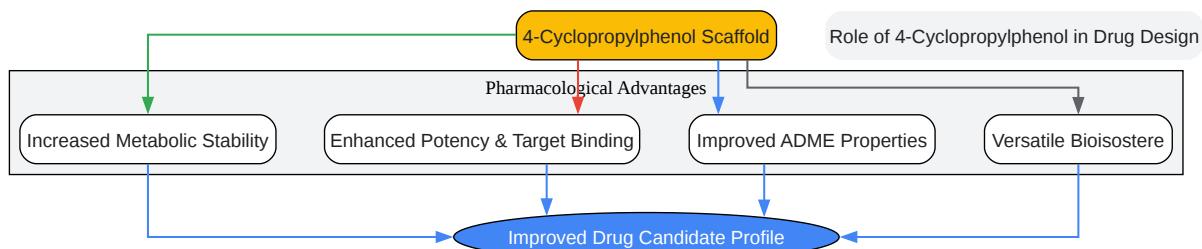
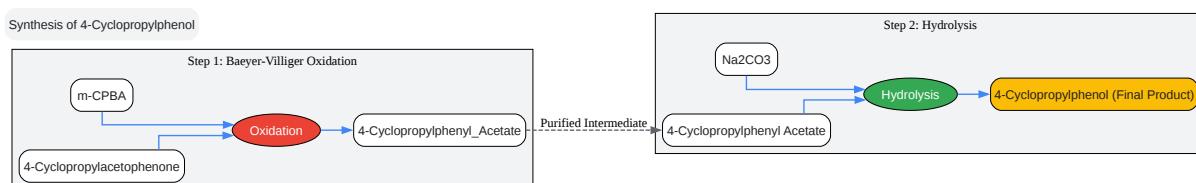
These properties indicate that **4-Cyclopropylphenol** is a solid at room temperature with a relatively high boiling point, suggesting low volatility. Its density is slightly higher than water.

Synthesis of 4-Cyclopropylphenol: A Validated Protocol

A convenient and efficient synthesis of **4-Cyclopropylphenol** has been reported, providing a reliable route for its preparation in a laboratory setting.[\[8\]](#)[\[9\]](#) The overall synthetic scheme involves a Baeyer-Villiger oxidation of 4-cyclopropylacetophenone followed by hydrolysis of the resulting acetate.

Experimental Protocol

Step 1: Synthesis of 4-Cyclopropylphenyl Acetate[8]



- To a 2-L round-bottom flask equipped with a magnetic stir bar, add 76 g (0.475 mol) of 4-cyclopropylacetophenone, 750 mL of chloroform, and 250 mL of water.
- With vigorous stirring, add 205 g (0.594 mol) of 50-60% 3-chloroperoxybenzoic acid (m-CPBA) in a single portion.
- Stir the resulting suspension at room temperature overnight.
- Filter the mixture to remove the solid byproduct and separate the liquid layers.
- Wash the organic phase with 1 L of 5% potassium hydroxide solution.
- Dry the organic layer over anhydrous potassium carbonate.
- Remove the solvent under reduced pressure to yield a yellow liquid.
- Distill the crude product under vacuum (bp 69-70 °C / 0.3 mm) to obtain 4-cyclopropylphenyl acetate as a colorless liquid (yield: 75 g, 90%).

Step 2: Hydrolysis to 4-Cyclopropylphenol[10]

- Dissolve the crude 4-cyclopropylphenyl acetate in a mixture of methanol and tetrahydrofuran.
- Add sodium carbonate to the solution.
- Stir the reaction mixture at room temperature for 2 hours.
- Upon completion, dilute the reaction mixture with ethyl acetate.
- Wash the organic layer sequentially with a saturated aqueous solution of ammonium chloride and water.
- Perform a back-extraction of the aqueous phase with ethyl acetate.

- Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford **4-cyclopropylphenol**.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: The strategic advantages of the **4-cyclopropylphenol** scaffold.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **4-Cyclopropylphenol**.

- Hazard Identification: **4-Cyclopropylphenol** may cause skin irritation, serious eye damage, and respiratory irritation. [7]* Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection. [5][6]Work in a well-ventilated area or under a fume hood.
- Handling: Avoid contact with skin, eyes, and clothing. [5]Do not breathe dust or fumes. Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition. [5]* First Aid:
 - In case of skin contact: Immediately flush skin with plenty of water.
 - In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
 - If inhaled: Move the person to fresh air.
 - If swallowed: Rinse mouth with water and seek medical attention.

Conclusion

4-Cyclopropylphenol is a valuable chemical entity with a well-defined identity, a reliable synthetic route, and a compelling rationale for its use in drug discovery and development. Its unique combination of a phenolic pharmacophore and a cyclopropyl ring offers a powerful tool for medicinal chemists to address common challenges in lead optimization, such as improving metabolic stability, enhancing potency, and fine-tuning physicochemical properties. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic application of building blocks like **4-Cyclopropylphenol** will undoubtedly play an increasingly important role in shaping the future of medicine.

References

- ZaiQi Bio-Tech. **4-cyclopropylphenol**| CAS No:10292-61-2.
- PubChem. **4-Cyclopropylphenol**. National Center for Biotechnology Information.
- A CONVENIENT PREPARATION OF **4-CYCLOPROPYLPHENOL**. Organic Preparations and Procedures International. 1992;24(6):696-698.

- PubChem. **4-Cyclopropylphenol** - Safety and Hazards. National Center for Biotechnology Information.
- Taylor & Francis Online. A CONVENIENT PREPARATION OF **4-CYCLOPROPYLPHENOL**. Organic Preparations and Procedures International. 1992;24(6):696-698.
- Google Patents. A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol.
- Talele TT. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. J Med Chem. 2016;59(19):8712-8756.
- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Med Chem. 2025;17(22):1-10.
- RSC Publishing. One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. Green Chemistry. 2021;23(18):7135-7144.
- Google Patents. Novel processes for the synthesis of cyclopropyl compounds.
- PubChem. **2-Bromo-4-cyclopropylphenol**. National Center for Biotechnology Information.
- ResearchGate. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
- MDPI. Exploring the Mechanism of β -Cyclodextrin-Encased Phenolic Acids Functionalized with TPP for Antioxidant Activity and Targeting.
- PubMed. Phenol (bio)isosteres in drug design and development. Arch Pharm (Weinheim). 2024;e2400030.
- NIH. Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. Mol Inform. 2020;39(1-2):e2000059.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-cyclopropylphenol| CAS No:10292-61-2|ZaiQi Bio-Tech [chemzq.com]

- 5. aksci.com [aksci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. 4-Cyclopropylphenol | C9H10O | CID 10986277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. 4-CYCLOPROPYLPHENOL | 10292-61-2 [chemicalbook.com]
- To cite this document: BenchChem. [4-Cyclopropylphenol: A Technical Guide for Advanced Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b082610#iupac-name-and-cas-number-for-4-cyclopropylphenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com